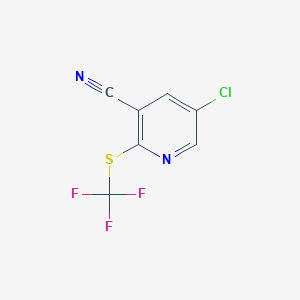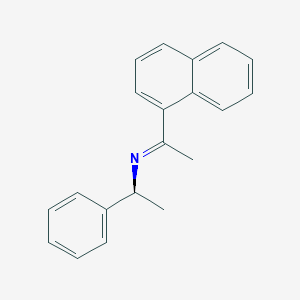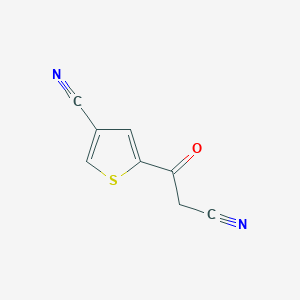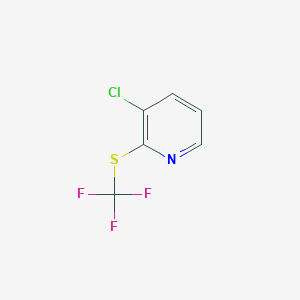![molecular formula C12H24N2O2 B11757836 tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートは、分子式がC13H26N2O2である化学化合物です。これは、カルバミン酸の誘導体であり、t-ブチル基、ジメチルアミノ基、およびシクロペンチル環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートの合成は、通常、t-ブチルカルバメートと(1R,2R)-2-(ジメチルアミノ)シクロペンチルアミンとの反応を含む。この反応は、制御された条件下で、多くの場合、適切な溶媒および触媒の存在下で行われ、所望の生成物の生成が促進されます。 反応条件(温度やpHなど)は、化合物の高収率と高純度を確保するために最適化されています .
工業生産方法
工業的な環境では、t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートの生産は、フローマイクロリアクターシステムの使用を含む場合があります。 これらのシステムは、従来のバッチプロセスと比較して、効率性、スケーラビリティ、および持続可能性の向上などの利点を提供します . フローマイクロリアクターを使用すると、反応パラメータを正確に制御でき、製品品質が安定します。
化学反応の分析
反応の種類
t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、それをさまざまなアミンまたはアルコールに変換することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が含まれます。 反応条件(温度、溶媒、pHなど)は、所望の変換を達成するために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によって酸化物が生成され、還元によってアミンまたはアルコールが生成される可能性があります。置換反応は、異なる官能基を持つ新しいカルバメート誘導体の形成をもたらす可能性があります。
科学研究への応用
t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬剤開発のための前駆体としての使用など、その潜在的な治療的用途を探る研究が進められています。
科学的研究の応用
tert-Butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的および経路は、特定のアプリケーションおよび使用状況によって異なります .
類似化合物との比較
類似化合物
- t-ブチル N-[(1R,2R)-2-(ヒドロキシメチル)シクロペンチル]カルバメート
- t-ブチル N-[(1R,2R,5S)-5-(ジメチルカルバモイル)-2-ヒドロキシシクロヘキシル]カルバメート
独自性
t-ブチル N-[(1R,2R)-2-(ジメチルアミノ)シクロペンチル]カルバメートは、ジメチルアミノ基とシクロペンチル環の存在などの特定の構造的特徴により、独特です。 これらの特徴は、独特の化学的特性と反応性を付与し、研究や産業における特定の用途に価値がある .
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t9-,10-/m1/s1 |
InChIキー |
GBYOXNVJBVMRCL-NXEZZACHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)


![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)
![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)



